molecular formula C18H13ClFN3OS B2687269 2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-85-5

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2687269
CAS No.: 450342-85-5
M. Wt: 373.83
InChI Key: WHKQDQLPRZIDSZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic benzamide derivative built on a thieno[3,4-c]pyrazole scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is exclusively intended for research applications and is not designed for human or veterinary use. Compounds featuring the thieno[3,4-c]pyrazole core have demonstrated significant potential in scientific research, particularly in oncology. Studies on highly similar analogs have shown that these derivatives can exhibit potent anticancer activity by inhibiting cell proliferation and inducing apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines . Furthermore, research suggests that such molecules may also possess antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The molecular architecture of this compound, which includes a 4-fluorophenyl group and a chlorinated benzamide moiety, makes it a valuable chemical tool for exploring structure-activity relationships (SAR), investigating novel biological mechanisms, and serving as a key intermediate in the synthesis of more complex target molecules for high-throughput screening and lead optimization campaigns .

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQDQLPRZIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Substituent Variations in Thienopyrazole Derivatives

The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents, leading to distinct properties:

Compound Name / ID Key Substituents Structural Features Potential Implications References
Target Compound 4-fluorophenyl (position 2), 2-chlorobenzamide (position 3) - Electron-withdrawing Cl and F substituents
- Planar benzamide group
Enhanced stability and potential for π-π stacking interactions with biological targets -
N-(2-(4-Chlorophenyl)-...-2-((difluoromethyl)sulfonyl)benzamide 4-chlorophenyl (position 2), difluoromethylsulfonyl (position 3) - Sulfonyl group increases polarity
- Cl vs. F: differences in electronegativity
Higher solubility but reduced lipophilicity compared to the target compound
N-[2-(3-Chlorophenyl)-...-2-fluorobenzamide 3-chlorophenyl (position 2), 2-fluorobenzamide (position 3) - Meta-Cl on phenyl ring
- Fluorine ortho to amide
Altered steric effects and potential for meta-substitution-driven target specificity

Benzamide Derivatives in Agrochemical Contexts

Several benzamide-based pesticides highlight the importance of substituent positioning:

Compound Name Key Substituents Use/Activity Structural Comparison to Target Compound References
Triflumuron Trifluoromethoxy group Insect growth inhibitor - Trifluoromethoxy enhances metabolic stability
- Lacks thienopyrazole core
Diflubenzuron Difluorobenzamide Chitin synthesis inhibitor - Fluorine substituents similar to target
- Simpler aromatic scaffold

Physicochemical and Electronic Effects

  • Chlorine vs.
  • Positional Isomerism : The 4-fluorophenyl group (para-substitution) in the target compound may favor planar interactions, whereas the 3-chlorophenyl (meta-) analog () could introduce steric hindrance .
  • Sulfonyl vs.

Biological Activity

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article focuses on its biological activity, particularly in the context of its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C17H15ClFN3S\text{C}_{17}\text{H}_{15}\text{ClF}\text{N}_3\text{S}

Research indicates that compounds similar to this compound often exhibit anti-inflammatory and anticancer properties. The thieno[3,4-c]pyrazole moiety is known to interact with various biological targets, including enzymes involved in cancer progression and inflammation pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2SF-26812.50
3NCI-H46042.30

These findings suggest that the thieno[3,4-c]pyrazole scaffold may contribute to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Similar pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of thieno[3,4-c]pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-withdrawing groups, such as chlorine and fluorine, enhanced anticancer activity through improved binding affinity to target proteins involved in cell signaling pathways.
  • Inflammation Model : In a murine model of inflammation, a related compound exhibited significant reduction in paw edema when administered at doses ranging from 10 to 50 mg/kg. This suggests that modifications in the chemical structure can lead to enhanced anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates moderate bioavailability and a half-life suitable for therapeutic applications. Metabolism typically occurs via hepatic pathways, with potential for both phase I and phase II biotransformation.

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